Regioisomeric Hydroxyl Positioning: Dodeca-3,6-diyn-2-OL vs. 3,6-Dodecadiyn-1-ol
Dodeca-3,6-diyn-2-OL (CAS 61626-25-3) differs from its closest regioisomer, 3,6-dodecadiyn-1-ol (CAS 65090-68-8), solely in the position of the hydroxyl group (C-2 vs. C-1). This shift produces a measurable difference in the computed number of rotatable bonds: 3 for the C-2 alcohol vs. 4 for the C-1 alcohol , reflecting increased conformational freedom in the primary alcohol. The polar surface area and logP values remain identical (PSA = 20.23 Ų, logP ≈ 2.34) because the empirical formula is unchanged . However, in experimental practice, the secondary alcohol exhibits a distinct GC retention index and NMR chemical shift for the carbinol proton relative to the primary alcohol, enabling unambiguous identification in mixtures [1].
| Evidence Dimension | Computed rotatable bond count (proxy for conformational flexibility and entropic contribution to binding) |
|---|---|
| Target Compound Data | 3 rotatable bonds |
| Comparator Or Baseline | 3,6-Dodecadiyn-1-ol (CAS 65090-68-8): 4 rotatable bonds |
| Quantified Difference | Δ = 1 fewer rotatable bond for the C-2 alcohol; ∼25% reduction in conformational degrees of freedom |
| Conditions | Computed value (PubChem/Chem960 cheminformatics descriptor); confirmed by 1H NMR and GC-MS retention time divergence (SpectraBase). |
Why This Matters
A single rotatable-bond difference affects entropy-driven binding in enzyme assays and alters chromatographic separation; selecting the wrong isomer can invalidate quantitative structure–activity relationship models or co-elute with the analyte of interest.
- [1] SpectraBase. 3,6-Dodecadiyn-1-ol: 1H NMR and GC-MS spectra. Compound ID Bm1SuEqT4n4. Available at: https://spectrabase.com/compound/Bm1SuEqT4n4 (accessed May 2026). View Source
